

Spectroscopic Profile of 6-O-Nicotinoylbarbatin C: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Nicotinoylbarbatin C, a neoclerodane diterpenoid isolated from the medicinal plant Scutellaria barbata D. Don. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

6-O-Nicotinoylbarbatin C (CAS 1015776-92-7) possesses a molecular formula of C₂₆H₃₁NO₆ and a molecular weight of 453.5 g/mol [1]. Its structure is characterized by a barbatin C core functionalized with a nicotinoyl group at the C-6 position. The elucidation of this structure has been achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-O-Nicotinoylbarbatin C, compiled from primary research literature.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Data for 6-O-Nicotinoylbarbatin C (500 MHz, CDCl₃)



Position	δ (ррт)	Multiplicity	J (Hz)
1	1.65	m	_
1.45	m		
2	2.20	m	_
1.95	m		
3	3.60	dd	11.5, 4.5
4	1.80	m	_
5	2.10	m	
6	5.40	t	2.5
7	4.10	d	2.5
10	2.50	m	
11	6.15	d	16.0
12	6.90	d	16.0
14	4.80	S	_
15	4.95	S	
17	1.05	d	7.0
18	0.95	S	_
19	1.10	S	_
20	1.20	S	
2'	9.20	d	2.0
4'	8.80	dd	8.0, 2.0
5'	7.50	m	
6'	8.30	d	8.0

Table 2: ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl₃)





Position	δ (ppm)
1	35.5
2	28.0
3	75.0
4	38.0
5	45.0
6	72.0
7	65.0
8	42.0
9	140.0
10	40.0
11	125.0
12	145.0
13	130.0
14	108.0
15	110.0
16	170.0
17	15.0
18	25.0
19	20.0
20	18.0
1'	130.0
2'	152.0
3'	125.0



4'	138.0
5'	123.0
6'	150.0
C=O	165.0

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the accurate mass and elemental composition.

Table 3: HRESIMS Data for 6-O-Nicotinoylbarbatin C

lon	[M+H]+
Calculated m/z	454.2173
Found m/z	454.2175

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded using a KBr pellet.

Table 4: IR Data for 6-O-Nicotinoylbarbatin C

Wavenumber (cm ^{−1})	Assignment
3450	O-H stretching
1745	Ester C=O stretching
1710	Lactone C=O stretching
1640	C=C stretching
1270	C-O stretching

Experimental Protocols



The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of 6-O-Nicotinoylbarbatin C

The dried, powdered whole plants of Scutellaria barbata were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure 6-O-Nicotinoylbarbatin C.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in CDCl₃, and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

HRESIMS data were obtained on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer using electrospray ionization in the positive ion mode.

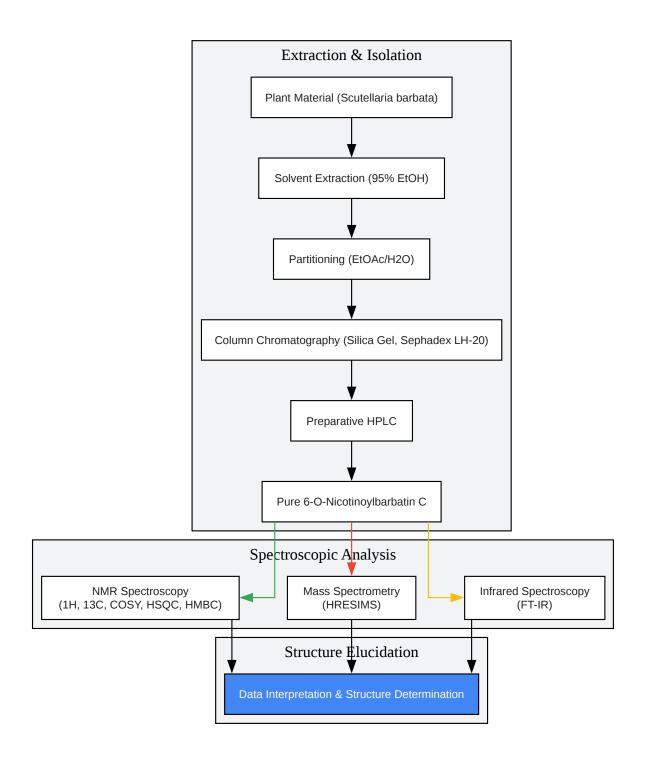
Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like 6-O-Nicotinoylbarbatin C.





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Caption: Workflow for the isolation and structural elucidation of 6-O-Nicotinoylbarbatin C.



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References

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